

# The intricate biosynthetic pathway of Strychnos alkaloids: A technical guide for researchers

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## Compound of Interest

Compound Name: Norfluorocurarine

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An in-depth exploration of the enzymatic cascade leading to the formation of strychnine, brucine, and related compounds, providing a valuable resource for researchers in natural product synthesis, metabolic engineering, and drug development.

The complex molecular architecture of Strychnos alkaloids, exemplified by the potent neurotoxin strychnine, has long fascinated chemists and biologists. Elucidating the biosynthetic pathway of these intricate molecules is crucial for understanding their natural production and for harnessing their potential in various applications, including the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the current understanding of the Strychnos alkaloid biosynthetic pathway, with a focus on the core enzymatic steps, experimental methodologies, and quantitative data available to date.

## Core Biosynthetic Pathway: From Strictosidine to Strychnine, Brucine, and Diaboline

The biosynthesis of Strychnos alkaloids, like all monoterpene indole alkaloids (MIAs), originates from the condensation of tryptamine and secologanin to form strictosidine. This foundational reaction is catalyzed by strictosidine synthase (STR). The subsequent steps, leading to the diverse array of Strychnos scaffolds, involve a series of enzymatic transformations, including deglycosylation, oxidation, reduction, and cyclization reactions. A pivotal intermediate in this pathway is geissoschizine, which serves as a branching point for the synthesis of various alkaloid classes. The pathway culminates in the formation of the Wieland-Gumlich aldehyde, a key precursor to strychnine, brucine, and diaboline.

The overall biosynthetic pathway is depicted in the following diagram:

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